molecular formula C10H18N2O5 B8671707 Boc-(D)-Ala-Gly-OH

Boc-(D)-Ala-Gly-OH

Cat. No.: B8671707
M. Wt: 246.26 g/mol
InChI Key: PBGVVLQMNSPMKN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(D)-Ala-Gly-OH is a protected dipeptide comprising D-alanine and glycine residues, with a tert-butoxycarbonyl (Boc) group serving as the N-terminal protecting group. This compound is widely utilized in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The Boc group offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) while retaining other functional groups intact .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14)/t6-/m1/s1

InChI Key

PBGVVLQMNSPMKN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C${10}$H${18}$N${2}$O${5}$ (inferred from analogous compounds like Boc-Ala-Gly-Gly-OH, C${12}$H${21}$N${3}$O${6}$ ).
  • Stereochemistry : The D-configuration of alanine confers resistance to enzymatic degradation, enhancing metabolic stability in biomedical applications .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO) based on similar Boc-protected peptides .
  • Applications : Used in synthesizing peptidomimetics, enzyme substrates, and bioactive peptides requiring chiral specificity .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Comparative Analysis of Boc-(D)-Ala-Gly-OH and Analogues

Compound Molecular Formula Molecular Weight Protecting Group Key Residues Solubility Purity (%) Application(s)
This compound C${10}$H${18}$N${2}$O${5}$ ~260 (estimated) Boc D-Ala, Gly DMSO >98* Peptide synthesis, chiral probes
Boc-Ala-Gly-Gly-OH C${12}$H${21}$N${3}$O${6}$ 303.32 Boc L-Ala, Gly, Gly DMSO >98 Model peptides, SPPS
Fmoc-β-Ala-Gly-OH C${21}$H${22}$N${2}$O${6}$ 398.41 Fmoc β-Ala, Gly DMF, DCM >99 Hydrogel design, drug delivery
Boc-D-Ala-OH C${8}$H${15}$NO$_{4}$ 189.2 Boc D-Ala Water, 1% acetic acid >98 Intermediate for peptide elongation
Ac-Gly-Gly-OH C${6}$H${10}$N${2}$O${4}$ 174.16 Acetyl Gly, Gly DMSO >98 Enzyme studies, glycine mimics

*Note: Purity inferred from analogous Boc-protected peptides .

Key Observations:

Protecting Groups :

  • Boc (tert-butoxycarbonyl): Acid-labile, ideal for stepwise SPPS using TFA deprotection .
  • Fmoc (fluorenylmethyloxycarbonyl): Base-labile, preferred for orthogonal protection strategies .
  • Acetyl : Stable under most conditions, used for terminal blocking .

Amino Acid Backbone: D-Ala vs. L-Ala: D-amino acids enhance proteolytic stability, critical in antimicrobial peptides . β-Ala vs. α-Ala: β-Ala (a non-proteinogenic amino acid) introduces conformational flexibility, useful in supramolecular assemblies .

Peptide Length :

  • Dipeptides (e.g., this compound) are simpler to synthesize and purify, while tripeptides (e.g., Boc-Ala-Gly-Gly-OH) offer extended structural motifs for biomolecular interactions .

Critical Findings:

  • Efficiency : Fmoc-β-Ala-Gly-OH synthesis achieves higher purity (>99%) due to boron reagents minimizing side reactions .
  • Stereochemical Integrity : this compound synthesis requires chiral retention; studies on Boc-(D)Phe-Bt confirm negligible epimerization under optimized conditions .

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